Sodium 5-bromo-2-fluorobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-bromo-2-fluorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H3BrFNaO2S and a molecular weight of 261.04 g/mol . This compound is used primarily in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-bromo-2-fluorobenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2-fluorobenzene. This process can be carried out using various sulfonating agents under controlled conditions to ensure the selective introduction of the sulfonate group at the desired position on the aromatic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale sulfonation reactions followed by purification steps to isolate the desired product. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-bromo-2-fluorobenzene-1-sulfinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfonate group can participate in redox reactions, leading to the formation of different sulfur-containing products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfur-containing compounds .
Scientific Research Applications
Sodium 5-bromo-2-fluorobenzene-1-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It may be used in biochemical studies to investigate the effects of sulfonate-containing compounds on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 5-bromo-2-fluorobenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, potentially inhibiting their activity. The bromine and fluorine atoms can also participate in various non-covalent interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-bromo-5-fluorobenzene-1-sulfinate: Similar in structure but with different positional isomerism.
Sodium 4-bromo-2-fluorobenzene-1-sulfinate: Another positional isomer with distinct chemical properties.
Uniqueness
Sodium 5-bromo-2-fluorobenzene-1-sulfinate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications .
Properties
CAS No. |
1501031-23-7 |
---|---|
Molecular Formula |
C6H3BrFNaO2S |
Molecular Weight |
261.05 g/mol |
IUPAC Name |
sodium;5-bromo-2-fluorobenzenesulfinate |
InChI |
InChI=1S/C6H4BrFO2S.Na/c7-4-1-2-5(8)6(3-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
PNBRQPQNYVSPND-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.